N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide
Description
N-[(5-Cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene ring substituted with an ethyl group at the 5-position and a sulfonamide-linked 5-cyclopropylpyridin-3-ylmethyl moiety. This structure combines a heteroaromatic thiophene core with a pyridine-based substituent, offering unique electronic and steric properties. The ethyl and cyclopropyl groups in this compound may enhance metabolic stability and target binding compared to simpler analogs .
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-2-14-5-6-15(20-14)21(18,19)17-9-11-7-13(10-16-8-11)12-3-4-12/h5-8,10,12,17H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJUCVLUDHLBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide typically involves the reaction of 5-cyclopropylpyridin-3-amine with 5-ethylthiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding sulfone or sulfoxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential as a therapeutic agent in various biological assays.
Medicine: Explored for its potential use in the treatment of diseases such as cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features
- Thiophene sulfonamide core: The 5-ethyl substitution on the thiophene ring distinguishes it from analogs like N-(3-aminopropyl)-5-methylthiophene-2-sulfonamide (MW: 234.34), which has a methyl group at the same position and an aminopropyl side chain .
- Pyridine substituent : The 5-cyclopropylpyridin-3-ylmethyl group introduces steric bulk and lipophilicity, contrasting with benzimidazole derivatives (e.g., B1 in ) that feature methoxyaniline substituents .

- Sulfonamide linkage : Compared to benzenesulfonamides (e.g., N-substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamide ), the thiophene-based sulfonamide may exhibit altered electronic properties due to the sulfur atom in the thiophene ring .
Table 1: Structural Comparison of Selected Sulfonamide Derivatives
Physicochemical Properties and Solubility
- Lipophilicity: The cyclopropyl and ethyl groups likely increase hydrophobicity compared to methyl or aminopropyl substituents (e.g., ). This could improve membrane permeability but reduce aqueous solubility.
Biological Activity
N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring and a pyridine moiety , contributing to its unique properties. Its molecular formula is , with a molecular weight of 284.36 g/mol.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as carbonic anhydrases (CAs), which play critical roles in various physiological processes. Inhibition of these enzymes can lead to potential therapeutic effects in conditions like cancer and glaucoma .
- Anticancer Activity : Research indicates that derivatives of thiophene sulfonamides can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo .
- Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Key findings include:
- Cyclopropyl Substitution : The presence of the cyclopropyl group in the pyridine ring enhances the lipophilicity and bioavailability of the compound, which may improve its efficacy against targeted enzymes .
- Thiophene Ring Modifications : Variations in the thiophene structure can significantly influence the compound's interaction with biological targets, affecting its potency and selectivity .
Case Study 1: Anticancer Activity Evaluation
A study conducted by the National Cancer Institute (NCI) evaluated various thiophene derivatives for anticancer properties. Among them, compounds with similar structural features to this compound demonstrated significant cytotoxicity against leukemia cell lines, indicating a potential pathway for further development into anticancer agents .
Case Study 2: Enzyme Inhibition Profile
Research utilizing artificial neural networks (ANN) predicted that compounds containing sulfonamide scaffolds could effectively inhibit human carbonic anhydrases (hCA II and hCA IX). The study highlighted that modifications similar to those found in this compound could enhance selectivity and potency against these enzymes .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.36 g/mol |
| Biological Activity | Anticancer, Antimicrobial |
| Key Mechanism | Enzyme Inhibition |
Future Directions
The ongoing research on this compound suggests several avenues for future studies:
- Optimization of Derivatives : Further modifications to enhance selectivity and reduce side effects.
- In Vivo Studies : Conducting comprehensive animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Exploration of New Targets : Investigating additional biological targets beyond carbonic anhydrases to broaden the therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

